molecular formula C11H8IN3 B1455790 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile CAS No. 1385453-73-5

4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile

Cat. No.: B1455790
CAS No.: 1385453-73-5
M. Wt: 309.11 g/mol
InChI Key: QDPRMQMZMOEOET-UHFFFAOYSA-N
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Description

The compound “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” is a complex organic molecule that contains an iodopyrazole group attached to a benzonitrile group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms. Benzonitrile is an aromatic organic compound with a cyano group (-C≡N) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the benzonitrile group) connected to a pyrazole ring (from the iodopyrazole group) via a methylene (-CH2-) bridge .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrazoles generally have weak basicity, while benzonitriles are polar due to the cyano group .

Scientific Research Applications

Novel Inhibitors Synthesis

One significant application of derivatives similar to 4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile is in the development of orally available inhibitors for treating HCV (Hepatitis C Virus) infections. Chemical optimization of related structures has led to compounds with significantly increased antiviral activity, indicating the potential of these derivatives in therapeutic applications (Jiang et al., 2020).

Iodination Method Development

Research has also focused on developing methods for the regioselective iodination of pyrazoles, which is crucial for preparing 4-iodopyrazoles, including those with electron-withdrawing substituents. This method is significant for the synthesis of compounds like this compound, providing a foundation for further chemical transformations (Rodríguez-Franco et al., 2001).

Luminescent Materials Development

Compounds structurally related to this compound have been utilized in the synthesis of luminescent materials. A study describes the synthesis and characterization of ruthenium polypyridyl complexes containing similar ligands, highlighting their potential in electrochemiluminescent devices due to good luminescence efficiency (Stagni et al., 2006).

High Voltage Lithium Ion Battery Improvement

Another application involves the use of benzonitrile derivatives in improving the cyclic stability of high voltage lithium ion batteries. A specific derivative demonstrated significant improvement in battery performance, showcasing the role of benzonitrile compounds in enhancing energy storage technologies (Huang et al., 2014).

Antimicrobial Activity Exploration

Furthermore, benzonitrile derivatives have been explored for their antimicrobial properties. Synthesis and characterization of novel compounds with benzonitrile frameworks have shown promising antimycobacterial activity, indicating the potential of these compounds in combating infectious diseases (Patel et al., 2014).

Future Directions

The future directions for research on “4-(4-Iodopyrazol-1-ylmethyl)-benzonitrile” would likely depend on its properties and potential applications. Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-3-1-9(5-13)2-4-10/h1-4,6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPRMQMZMOEOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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